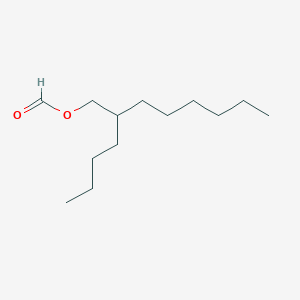

2-Butyloctyl formate

Description

2-Butyloctyl formate is an ester compound characterized by a branched alkyl chain (2-butyloctyl) attached to a formate group. Its molecular structure combines a 12-carbon alkyl chain (C12) with a formate ester functional group, making it particularly relevant in materials science, especially in organic photovoltaics (OPVs). The compound is frequently employed as a side chain in non-fullerene acceptors (NFAs) to optimize blend morphology and solubility in bulk heterojunction (BHJ) solar cells . Studies demonstrate that the 2-butyloctyl group enhances processability and charge transport in active layers, directly improving power conversion efficiency (PCE) in solar devices .

Properties

CAS No. |

5451-53-6 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-butyloctyl formate |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3 |

InChI Key |

HADRBQUWLKABJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)COC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:

HCOOH+C4H9C8H17OH→HCOOC4H9C8H17+H2O

Industrial Production Methods: In industrial settings, the production of 2-butyloctyl formate often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 2-butyloctyl formate can hydrolyze back into formic acid and 2-butyloctanol.

Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Formic acid and 2-butyloctanol.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2-Butyloctyl formate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential use in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Widely used in the perfume and flavoring industries due to its pleasant fragrance.

Mechanism of Action

The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of 2-butyloctyl formate is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .

Comparison with Similar Compounds

Key Structural and Functional Differences

The performance of 2-butyloctyl formate is often compared to esters with analogous alkyl side chains, such as 2-ethylhexyl (C8) and 2-hexyldecyl (C16) . These variations in chain length and branching significantly influence solubility, molecular packing, and device efficiency. Below is a detailed analysis:

Table 1: Comparison of Alkyl Side Chains in NFAs

Solubility and Morphology

- 2-Ethylhexyl (C8): Shorter chains like 2-ethylhexyl limit solubility in organic solvents, leading to phase separation and poor blend morphology in BHJ layers. This reduces charge-carrier mobility and device efficiency .

- 2-Butyloctyl (C12): The C12 chain strikes a balance between solubility and molecular packing. Its moderate length prevents excessive aggregation while ensuring homogeneous distribution in the active layer, critical for high PCE .

- 2-Hexyldecyl (C16): Longer chains like 2-hexyldecyl improve solubility but cause overly dispersed molecular arrangements, hindering charge transport and reducing PCE despite better processability .

Power Conversion Efficiency (PCE)

- In NFAs such as BTP-4Cl derivatives, replacing 2-ethylhexyl with 2-butyloctyl increased PCE from ~6% to ~7.4%, attributed to improved blend morphology and reduced recombination losses .

- Substituting 2-butyloctyl with 2-hexyldecyl (C16) resulted in a PCE drop to ~6.8%, highlighting the critical role of chain length in optimizing device performance .

Computational Validation

Machine learning models and quantum chemistry studies have identified 2-butyloctyl as the optimal side chain for NFAs. Among 25 acceptor molecules, 19 top-performing candidates featured 2-butyloctyl, while substitutions led to predictable declines in PCE . This computational insight aligns with experimental findings, reinforcing its superiority over shorter or longer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.